molecular formula C13H22OS B14461354 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one CAS No. 67218-06-8

6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one

Cat. No.: B14461354
CAS No.: 67218-06-8
M. Wt: 226.38 g/mol
InChI Key: RPZACQAWPXKHSO-UHFFFAOYSA-N
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Description

6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with a butylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-Butylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 2-({[2-(Butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Uniqueness

6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67218-06-8

Molecular Formula

C13H22OS

Molecular Weight

226.38 g/mol

IUPAC Name

6-(butylsulfanylmethylidene)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C13H22OS/c1-4-5-9-15-10-11-7-6-8-13(2,3)12(11)14/h10H,4-9H2,1-3H3

InChI Key

RPZACQAWPXKHSO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C1CCCC(C1=O)(C)C

Origin of Product

United States

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